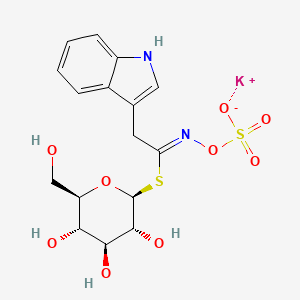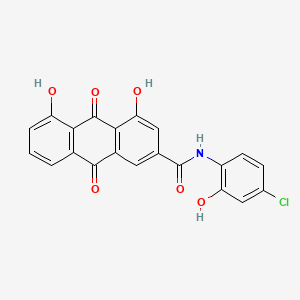
iPAF1C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
iPAF1C is a first-in-class, small-molecule inhibitor of the polymerase-associated factor 1 complex (PAF1C). This compound disrupts PAF1 chromatin occupancy and induces the global release of promoter-proximal paused RNA polymerase II into gene bodies . It has shown potential in enhancing the activity of diverse HIV-1 latency reversal agents .
准备方法
The preparation of iPAF1C involves a molecular docking-based compound screen in silico and global sequencing-based candidate evaluation in vivo . The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed. it is known that the compound has a molecular formula of C27H26BrFN4O and a molecular weight of 521.42 .
化学反应分析
iPAF1C undergoes various chemical reactions, primarily focusing on its interaction with the polymerase-associated factor 1 complex. The compound binds specifically to CTR9 and disrupts the PAF1-CTR9 interaction . This disruption enhances HIV-1 latency reversal by inducing the global release of promoter-proximal paused RNA polymerase II into gene bodies . The major products formed from these reactions are not explicitly detailed in the available literature.
科学研究应用
iPAF1C has significant scientific research applications, particularly in the field of HIV-1 latency reversal. It enhances the activity of diverse HIV-1 latency reversal agents both in cell line latency models and in primary cells from persons living with HIV-1 . The compound’s ability to disrupt PAF1 chromatin occupancy and induce the global release of promoter-proximal paused RNA polymerase II makes it a valuable tool in studying gene expression regulation and viral latency .
作用机制
The mechanism of action of iPAF1C involves its specific binding to CTR9, a component of the polymerase-associated factor 1 complex . This binding disrupts the PAF1-CTR9 interaction, leading to the release of promoter-proximal paused RNA polymerase II into gene bodies . This process mimics acute PAF1 subunit depletion and impairs RNA polymerase II pausing at heat shock-down-regulated genes . The molecular targets and pathways involved include the polymerase-associated factor 1 complex and RNA polymerase II .
相似化合物的比较
iPAF1C is unique in its specific inhibition of the polymerase-associated factor 1 complex. Similar compounds include other small-molecule inhibitors that target transcriptional regulators, but this compound stands out due to its first-in-class status and its specific mechanism of action . Other compounds that may have similar applications include inhibitors of other transcriptional regulators, but none have been shown to have the same specific effects on the polymerase-associated factor 1 complex .
属性
分子式 |
C27H26BrFN4O |
|---|---|
分子量 |
521.4 g/mol |
IUPAC 名称 |
N-(4-bromo-3-methylphenyl)-1-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H26BrFN4O/c1-18-15-22(9-10-23(18)28)30-26(34)20-11-13-32(14-12-20)27-31-24-7-2-3-8-25(24)33(27)17-19-5-4-6-21(29)16-19/h2-10,15-16,20H,11-14,17H2,1H3,(H,30,34) |
InChI 键 |
ZQBFGPMVFJLIPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
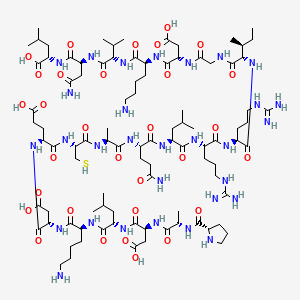
![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)

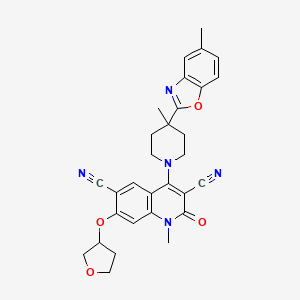

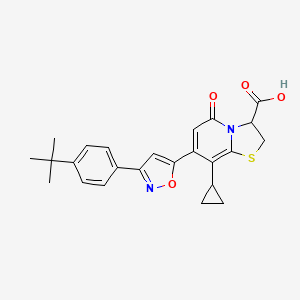
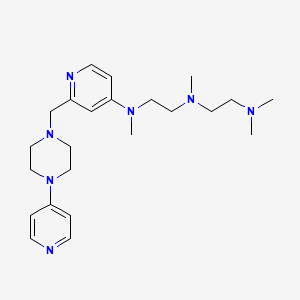
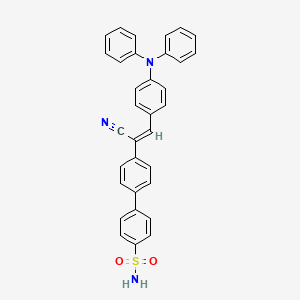
![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
